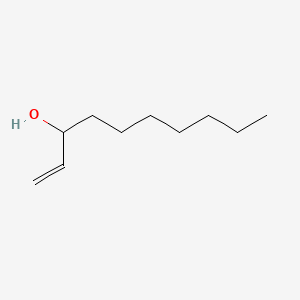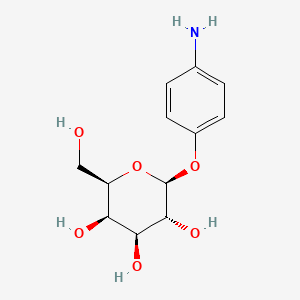
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2)
Overview
Description
This would typically involve a brief overview of the compound, including its molecular formula, molar mass, and any known uses or applications.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the compound’s reactivity, including any known reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Role in Aromatic Amino Acid Biosynthesis
D-Fructose 1,6-bis(dihydrogen phosphate), as part of its metabolic pathway, plays a crucial role in the biosynthesis of aromatic amino acids in microorganisms such as Methanocaldococcus jannaschii. Research elucidates a pathway where methylglyoxal and a dihydroxyacetone-P fragment derived from fructose-1-P or fructose-1,6-bisP are key intermediates in the production of 6-deoxy-5-ketofructose-1-phosphate (DKFP), a precursor for aromatic amino acid biosynthesis. This indicates the central metabolic function of fructose derivatives in primary biosynthesis pathways (White & Xu, 2006).
Enzymatic Interactions and Mechanisms
Fructose-1,6-bis(phosphate) aldolase, an essential enzyme found in all vertebrates and higher plants, catalyzes the cleavage of fructose 1,6-bis(phosphate) to glyceraldehyde 3-phosphate and dihydroxyacetone phosphate (DHAP). This process is fundamental to glycolysis, and mutations in aldolase genes can lead to metabolic disorders such as hereditary fructose intolerance. The structure of the aldolase-DHAP Schiff base, determined by X-ray crystallography, provides insights into the enzyme's catalytic mechanism and its role in metabolic pathways (Choi et al., 2001).
Application in Glycolysis and Ethanol Production
The study of analogs of fructose-1,6-bisphosphate, such as 2,5-anhydromannitol-1,6-bisphosphate, provides insights into the regulation of glycolysis and ethanol production in microorganisms. By examining the effects of these analogs on key glycolytic enzymes, researchers can better understand metabolic regulation and explore potential applications in biofuel production (Nghiem & Cofer, 2007).
Phosphorylation and Regulation of Metabolic Enzymes
The role of fructose-1,6-bisphosphate in the regulation of enzymes through phosphorylation/dephosphorylation mechanisms has been demonstrated in yeast. This regulatory mechanism, essential for metabolic flux control, underscores the importance of fructose derivatives in cellular metabolism and the dynamic regulation of enzymatic activities (Müller & Holzer, 1981).
Structural Insights and Biochemical Analysis
Crystallographic studies of enzymes interacting with fructose-1,6-bisphosphate and its analogs offer valuable insights into the molecular basis of enzyme function, substrate specificity, and the design of inhibitors that can modulate metabolic pathways. These studies contribute to a deeper understanding of metabolic regulation and the potential for developing therapeutic agents targeting specific enzymatic steps (Ke et al., 1990).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential areas for future research, such as new synthetic methods, potential applications, or further studies into its properties or reactivity.
properties
IUPAC Name |
barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.2Ba/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4/t3-,5-,6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWXMNPKAVQMQE-XAIJJRKESA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Ba2O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
488-69-7 (Parent) | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00910599 | |
| Record name | Dibarium 1,6-di-O-phosphonatohex-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) | |
CAS RN |
6035-52-5 | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibarium 1,6-di-O-phosphonatohex-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fructose 1,6-bis(barium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



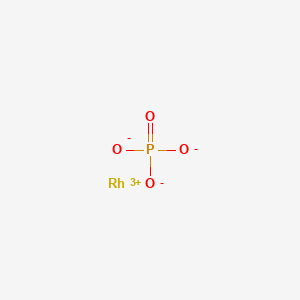
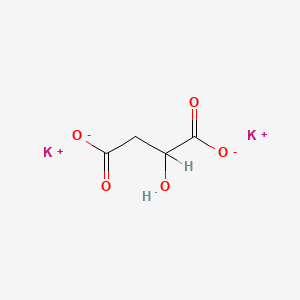
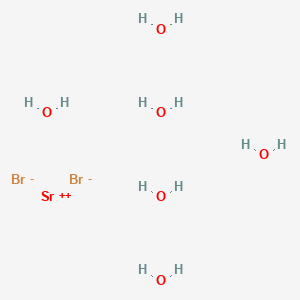

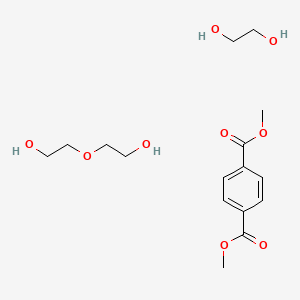

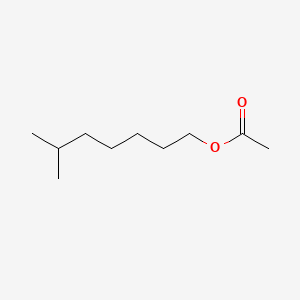
![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate](/img/no-structure.png)
![Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel](/img/structure/B1581230.png)


